Lipophilicity (XLogP3): Enhanced Membrane Permeability Over the Unsubstituted Analog
N-Methyl-3-(pyrrolidine-1-carbonyl)aniline exhibits a calculated XLogP3 of 1.9 [1], a value within the optimal range for oral bioavailability and blood-brain barrier penetration. In stark contrast, the unsubstituted analog, 3-(pyrrolidine-1-carbonyl)aniline, has a predicted LogP of -0.10 . This ~2.0 log unit difference indicates the N-methyl derivative is over 100-fold more lipophilic, a property that correlates strongly with increased passive membrane permeability and reduced aqueous solubility. For discovery programs targeting intracellular targets or requiring CNS exposure, this difference is non-trivial.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-(pyrrolidine-1-carbonyl)aniline; Predicted LogP = -0.10 |
| Quantified Difference | Δ LogP ≈ 2.0 |
| Conditions | Computed property using XLogP3 algorithm (PubChem) and ACD/Labs Percepta (ChemSpider). |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical factor for oral absorption and crossing biological barriers like the blood-brain barrier, making the target compound a more suitable starting point for CNS or intracellular targets.
- [1] PubChem. N-methyl-3-(pyrrolidine-1-carbonyl)aniline. CID 70790157. National Center for Biotechnology Information. Accessed 2026-04-22. View Source
